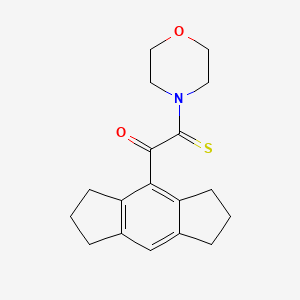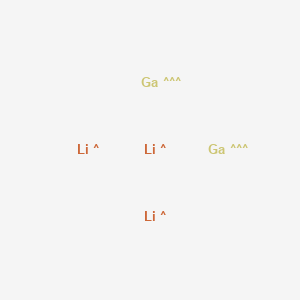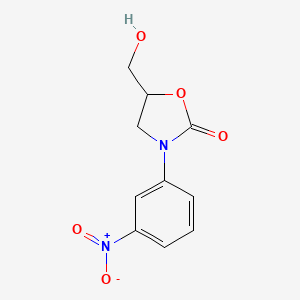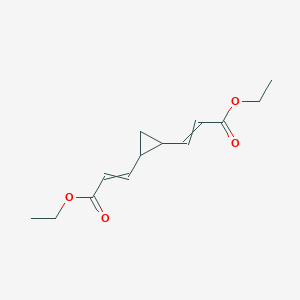
Indium--sulfanylidenemolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–sulfanylidenemolybdenum (1/1) is a compound that combines indium and molybdenum with a sulfanylidenemolybdenum moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium–sulfanylidenemolybdenum (1/1) typically involves the reaction of indium salts with molybdenum sulfide under controlled conditions. One common method is the solvothermal synthesis, where indium chloride and molybdenum disulfide are reacted in a solvent such as ethanol at elevated temperatures and pressures. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–sulfanylidenemolybdenum (1/1) may involve large-scale solvothermal reactors or chemical vapor deposition (CVD) techniques. These methods allow for the efficient and scalable production of the compound, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Indium–sulfanylidenemolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulfanylidenemolybdenum moiety can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxide and molybdenum oxide, while reduction may produce lower oxidation state indium and molybdenum compounds.
Applications De Recherche Scientifique
Indium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: It is being explored for its anticancer properties and as a drug delivery agent.
Industry: Indium–sulfanylidenemolybdenum (1/1) is used in the production of advanced materials, such as semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which indium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In biological applications, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Indium selenide: Used in optoelectronic applications.
Molybdenum disulfide: Known for its lubricating properties and use in electronics.
Indium oxide: Used in transparent conductive coatings.
Comparison: Indium–sulfanylidenemolybdenum (1/1) is unique due to its combination of indium and molybdenum with a sulfanylidenemolybdenum moiety. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
65107-53-1 |
|---|---|
Formule moléculaire |
InMoS |
Poids moléculaire |
242.84 g/mol |
InChI |
InChI=1S/In.Mo.S |
Clé InChI |
IRNKRNRCEFNXHG-UHFFFAOYSA-N |
SMILES canonique |
S=[Mo].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


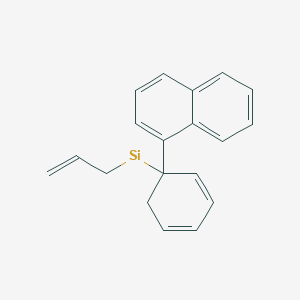
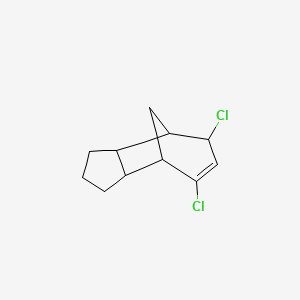
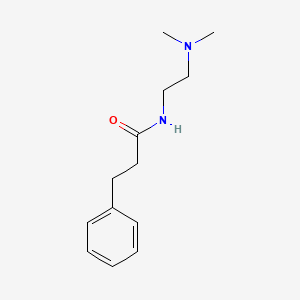

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
